![molecular formula C17H24N2O5S2 B2745409 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 898405-54-4](/img/structure/B2745409.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H24N2O5S2 and its molecular weight is 400.51. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacophore Models : A study by Shim et al. (2002) focused on the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This research involved conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands, providing insights into the molecular interactions of such compounds (Shim et al., 2002).
Synthesis and Bioactivity of Novel Benzamides : Khatiwora et al. (2013) conducted a study on the synthesis, characterization, and bioactivity of novel benzamides, including their metal complexes. This research highlights the potential of benzamide derivatives in various applications, particularly in antibacterial activities (Khatiwora et al., 2013).
Nonaqueous Capillary Electrophoresis : A study by Ye et al. (2012) explored nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances. This research is significant in the context of quality control and pharmaceutical analysis, demonstrating the utility of such compounds in analytical chemistry (Ye et al., 2012).
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) investigated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase activity. This study is relevant in the context of developing therapeutic agents for conditions like Alzheimer’s disease (Sugimoto et al., 1990).
Virtual Screening and Biochemical Studies : Wang et al. (2011) conducted virtual screening targeting the urokinase receptor, leading to the discovery of novel compounds with potential applications in inhibiting breast cancer metastasis (Wang et al., 2011).
Kappa-Opioid Receptor Antagonism : A pharmacological characterization study by Grimwood et al. (2011) on a compound similar in structure, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, revealed its high affinity as a kappa-opioid receptor antagonist. This research provides insight into the therapeutic potential of such compounds in treating depression and addiction disorders (Grimwood et al., 2011).
Dopamine D3 Receptor Ligands : Research by Leopoldo et al. (2002) on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as dopamine D3 receptor ligands highlights the application of similar compounds in the development of central nervous system drugs (Leopoldo et al., 2002).
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S2/c1-18(15-8-11-25(21,22)13-15)17(20)14-6-5-7-16(12-14)26(23,24)19-9-3-2-4-10-19/h5-7,12,15H,2-4,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLXDDXWRLPABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.